molecular formula C12H13N5OS B2476906 N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415533-43-4

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2476906
CAS No.: 2415533-43-4
M. Wt: 275.33
InChI Key: FIEVSQJARMUCEJ-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 5,6,7,8-tetrahydroquinazoline-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dichloromethane or dimethylformamide (DMF) and may require heating to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole or quinazoline rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercapto-5-methyl-1,3,4-thiadiazole
  • 5-(Substituted methylene amino)-1,3,4-thiadiazole
  • N-(4-nitrophenyl)acetohydrazonoyl bromide derivatives

Uniqueness

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide stands out due to its unique combination of the thiadiazole and quinazoline moieties. This structural feature imparts distinct biological activities and enhances its potential as a therapeutic agent compared to other similar compounds .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS/c1-7-16-17-12(19-7)15-11(18)10-8-4-2-3-5-9(8)13-6-14-10/h6H,2-5H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEVSQJARMUCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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